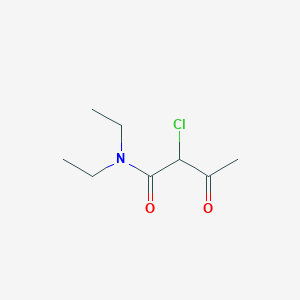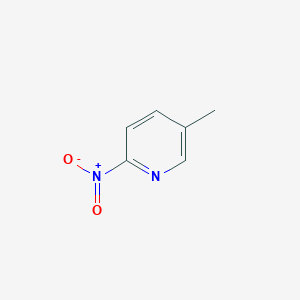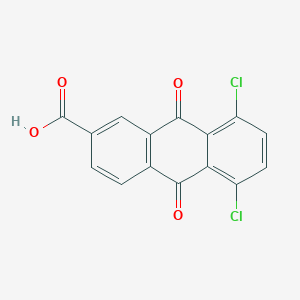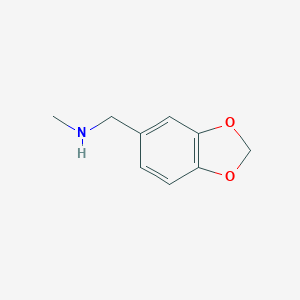
3,4-Dichloro-1,2-naphthoquinone
Übersicht
Beschreibung
3,4-Dichloro-1,2-naphthoquinone is a halogenated naphthoquinone derivative. Naphthoquinones are a class of organic compounds structurally characterized by a naphthalene ring with two ketone substitutions. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1,2-naphthoquinone typically involves the chlorination of 1,2-naphthoquinone. One common method is the reaction of 1,2-naphthoquinone with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
1,2-Naphthoquinone+Cl2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process parameters, such as temperature, pressure, and chlorine concentration, are optimized to achieve the desired product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-1,2-naphthoquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Oxidation: Further oxidation can lead to the formation of more highly oxidized species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or methanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted naphthoquinones with various functional groups.
Reduction: 3,4-Dichloro-1,2-dihydroxynaphthalene.
Oxidation: Higher oxidation state naphthoquinones or ring-cleaved products.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1,2-naphthoquinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study redox biology and oxidative stress mechanisms.
Industrial Applications: Employed as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The biological activity of 3,4-Dichloro-1,2-naphthoquinone is primarily attributed to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer and antimicrobial therapies. The compound may also interact with cellular thiols, disrupting redox homeostasis and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar redox properties but different substitution pattern.
1,4-Naphthoquinone: The parent compound with a simpler structure and broad biological activity.
2-Methyl-1,4-naphthoquinone:
Uniqueness
3,4-Dichloro-1,2-naphthoquinone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles and increasing its potential as a redox-active compound.
Eigenschaften
IUPAC Name |
3,4-dichloronaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAAXMSEQPHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344319 | |
| Record name | 3,4-Dichloro-1,2-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18398-36-2 | |
| Record name | 3,4-Dichloro-1,2-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B93719.png)



![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)





![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

